(R)-Dpn (R)-Dpn Enantiomer of DPN. Displays higher affinity for estrogen receptor (ER) β over ERα (Ki values are 1.82 and 147 nM respectively).
Brand Name: Vulcanchem
CAS No.: 524047-78-7
VCID: VC0004887
InChI: InChI=1S/C15H13NO2/c16-10-13(12-3-7-15(18)8-4-12)9-11-1-5-14(17)6-2-11/h1-8,13,17-18H,9H2/t13-/m0/s1
SMILES: C1=CC(=CC=C1CC(C#N)C2=CC=C(C=C2)O)O
Molecular Formula: C15H13NO2
Molecular Weight: 239.27 g/mol

(R)-Dpn

CAS No.: 524047-78-7

Cat. No.: VC0004887

Molecular Formula: C15H13NO2

Molecular Weight: 239.27 g/mol

* For research use only. Not for human or veterinary use.

(R)-Dpn - 524047-78-7

CAS No. 524047-78-7
Molecular Formula C15H13NO2
Molecular Weight 239.27 g/mol
IUPAC Name (2R)-2,3-bis(4-hydroxyphenyl)propanenitrile
Standard InChI InChI=1S/C15H13NO2/c16-10-13(12-3-7-15(18)8-4-12)9-11-1-5-14(17)6-2-11/h1-8,13,17-18H,9H2/t13-/m0/s1
Standard InChI Key GHZHWDWADLAOIQ-ZDUSSCGKSA-N
Isomeric SMILES C1=CC(=CC=C1C[C@@H](C#N)C2=CC=C(C=C2)O)O
SMILES C1=CC(=CC=C1CC(C#N)C2=CC=C(C=C2)O)O
Canonical SMILES C1=CC(=CC=C1CC(C#N)C2=CC=C(C=C2)O)O

Chemical and Structural Characteristics of (R)-DPN

Molecular Identity and Synthesis

(R)-DPN, chemically designated as (R)-2,3-bis(4-hydroxyphenyl)propanenitrile, is a chiral compound with the canonical SMILES notation OC1=CC=C(C=C1)[C@H](C#N)CC(C=C2)=CC=C2O . Its molecular formula is C₁₅H₁₃NO₂, yielding a molecular weight of 239.27 g/mol. The compound’s stereochemistry is defined by the (R)-configuration at the central carbon, which critically influences its receptor-binding specificity .

Solubility and Stability

(R)-DPN exhibits limited solubility in common solvents:

  • DMSO: <23.93 mg/mL

  • 1eq. NaOH: <5.98 mg/mL

  • Ethanol: <23.93 mg/mL

Stability protocols recommend storage at -20°C in aliquots to prevent degradation from freeze-thaw cycles .

Pharmacological Profile and Receptor Interactions

ERβ Selectivity and Binding Affinity

(R)-DPN demonstrates a 70-fold selectivity for ERβ over ERα, with a dissociation constant (Kᵢ) of 1.82 ± 0.21 nM for ERβ compared to 147 ± 12.3 nM for ERα . This contrasts sharply with the (S)-enantiomer, which shows a Kᵢ of 0.27 ± 0.05 nM for ERβ . The racemic mixture (DPN) exhibits intermediate activity, underscoring the enantiomeric divergence in receptor engagement (Table 1).

Table 1: Binding Affinities (Kᵢ, nM) of DPN Enantiomers for ERα and ERβ

CompoundERαERβ
Estradiol0.10 ± 0.020.13 ± 0.02
DPN48.1 ± 3.50.61 ± 0.07
(S)-DPN20.8 ± 2.90.27 ± 0.05
(R)-DPN147 ± 12.31.82 ± 0.21
Source: Competitive binding assays using recombinant rat ER subtypes .

Transcriptional Activity

In vitro luciferase reporter assays reveal that (R)-DPN lacks significant transcriptional activity at ERβ, achieving only 181% of baseline activity at 100 nM compared to 297% for (S)-DPN . At ERα, (R)-DPN induces marginal activation (278% at 100 nM), suggesting residual ERα agonism absent in the (S)-enantiomer .

Comparative Pharmacodynamics of (R)-DPN and (S)-DPN

Behavioral Studies in Rodent Models

Ovariectomized rats treated with (R)-DPN show no reduction in anxiety-like behaviors in open-field or elevated plus maze tests, unlike those administered (S)-DPN or racemic DPN . Similarly, (R)-DPN fails to attenuate depressive-like behaviors in the forced swim test, confirming its inertness in mood-related assays .

Applications in Experimental Research

Tool Compound for ERβ Selectivity Studies

(R)-DPN’s weak ERβ binding and minimal transcriptional activation make it ideal for:

  • Negative controls in ERβ knockdown/knockout models.

  • Specificity validation of ERβ-targeted therapies .

Formulation and Dosing Considerations

Stock solutions of (R)-DPN are typically prepared in DMSO at 10 mM, with working concentrations adjusted using the following guide:

Table 2: Stock Solution Preparation for (R)-DPN

Mass (mg)Volume for 1 mM (mL)Volume for 10 mM (mL)
14.180.42
520.902.09
1041.794.18
Adapted from solubility data .

Limitations and Future Directions

While (R)-DPN’s lack of ERβ agonism limits its therapeutic potential, its utility as a research tool remains undisputed. Future studies could explore:

  • Hybrid analogs combining (R)-DPN’s scaffold with functional groups to enhance ERβ affinity.

  • Crystallographic studies to elucidate structural determinants of enantiomeric specificity.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator